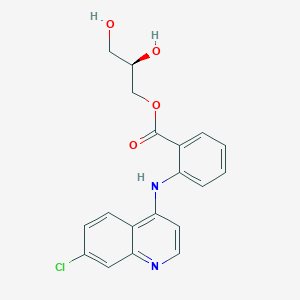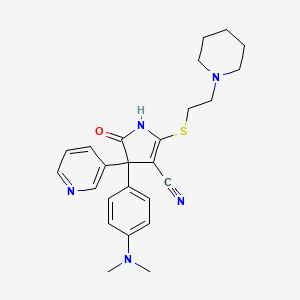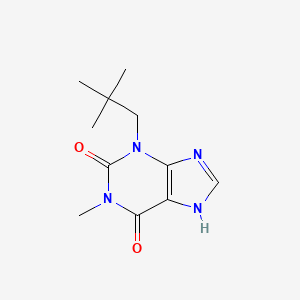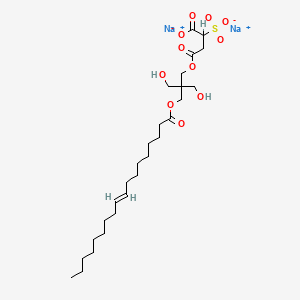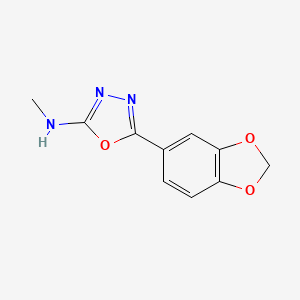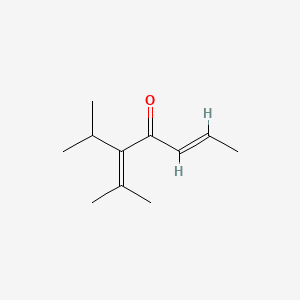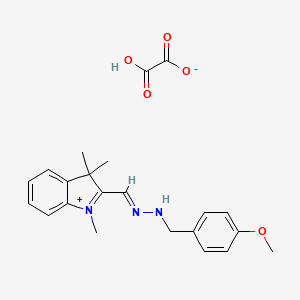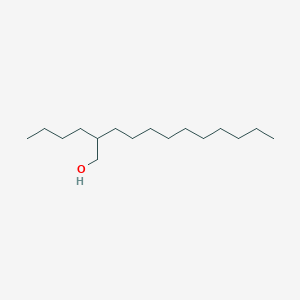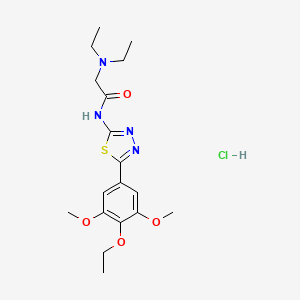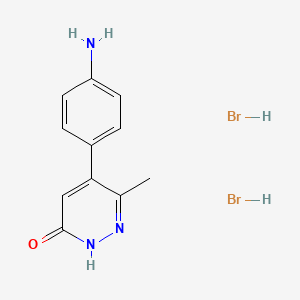
3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide" is a heterocyclic organic compound that has garnered significant interest in scientific research due to its unique structure and potential applications across various fields. Its chemical makeup includes a pyridazinone core, substituted with a p-aminophenyl and a methyl group, forming a dihydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide typically involves a multi-step process starting from readily available precursors. Key steps in the synthesis might include:
Formation of the pyridazinone core: : This could involve a condensation reaction between hydrazine and a suitable diketone.
Substitution reactions: : Introduction of the p-aminophenyl group could be achieved through a nucleophilic aromatic substitution reaction, utilizing p-aminophenyl halides.
Methylation: : The methyl group is often introduced via alkylation using methyl iodide or a similar alkylating agent.
Formation of the dihydrobromide salt: : The final product is typically isolated as a dihydrobromide salt through treatment with hydrobromic acid.
Industrial Production Methods
In an industrial setting, these reactions are often optimized for large-scale production. This might include:
Optimizing reaction conditions: : Temperature, solvents, and catalysts are carefully controlled to maximize yield and purity.
Purification processes: : Techniques such as recrystallization, column chromatography, and precipitation are used to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide undergoes several types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of more oxidized derivatives.
Reduction: : Reduction reactions can convert it into more saturated analogs.
Substitution: : Both nucleophilic and electrophilic substitution reactions are common, given the functional groups present.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: : Reagents vary depending on the specific substitution, but may include halides, nitrates, and alkylating agents.
Major Products
Oxidation: : Formation of N-oxides or introduction of additional oxygen-containing groups.
Reduction: : More saturated, hydrogen-rich analogs.
Substitution: : Various substituted analogs depending on the groups introduced.
Scientific Research Applications
3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide is used in numerous research applications:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential in enzyme inhibition and receptor binding studies.
Medicine: : Studied for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets, which can include enzymes and receptors:
Enzyme inhibition: : It may act as an inhibitor for specific enzymes, disrupting their activity.
Receptor binding: : It can bind to certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide is unique due to its specific substitutions, which impart distinct properties. Similar compounds include:
Pyridazinone derivatives: : These share the core structure but differ in their substitutions, leading to variations in biological activity and chemical properties.
Phenyl-substituted pyridazinones: : These compounds have different groups attached to the phenyl ring, affecting their reactivity and applications.
Properties
CAS No. |
117903-11-4 |
|---|---|
Molecular Formula |
C11H13Br2N3O |
Molecular Weight |
363.05 g/mol |
IUPAC Name |
4-(4-aminophenyl)-3-methyl-1H-pyridazin-6-one;dihydrobromide |
InChI |
InChI=1S/C11H11N3O.2BrH/c1-7-10(6-11(15)14-13-7)8-2-4-9(12)5-3-8;;/h2-6H,12H2,1H3,(H,14,15);2*1H |
InChI Key |
QSFXNMTYQZUMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C=C1C2=CC=C(C=C2)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


